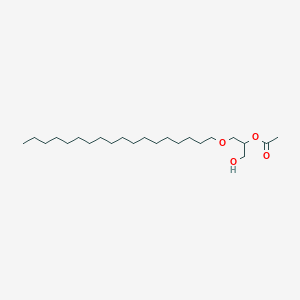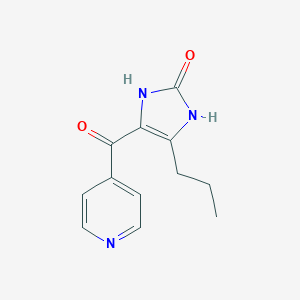
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one, also known as PPDI, is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound belongs to the class of imidazolones and has been found to possess a wide range of biological properties.
作用機序
The mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one is not fully understood, but it is believed to involve the inhibition of several enzymes and the modulation of various signaling pathways. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to inhibit the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain and may improve cognitive function. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function.
実験室実験の利点と制限
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of science. However, 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has several limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is the development of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one-based drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. Another area of interest is the development of new synthetic methods for the production of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one and its potential applications in various fields of science.
合成法
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one can be synthesized by reacting 4-pyridinecarboxaldehyde and 4-propyl-1,2-diaminobenzene with acetic anhydride and sodium acetate in acetic acid. The reaction proceeds at room temperature and the product is obtained in high yield after purification by recrystallization.
科学的研究の応用
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various fields of science. It has been found to possess a wide range of biological properties, including anti-inflammatory, anti-tumor, and anti-viral activities. 4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
CAS番号 |
100791-05-7 |
|---|---|
製品名 |
4-Propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
4-propyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C12H13N3O2/c1-2-3-9-10(15-12(17)14-9)11(16)8-4-6-13-7-5-8/h4-7H,2-3H2,1H3,(H2,14,15,17) |
InChIキー |
FWLIOWXJGUVTDT-UHFFFAOYSA-N |
SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
正規SMILES |
CCCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 |
同義語 |
2H-Imidazol-2-one, 1,3-dihydro-4-propyl-5-(4-pyridinylcarbonyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



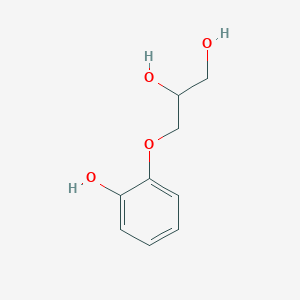
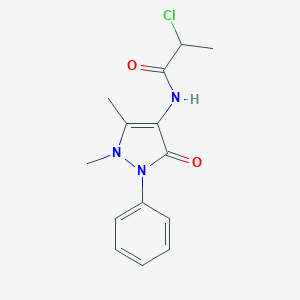
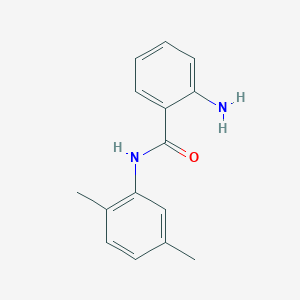
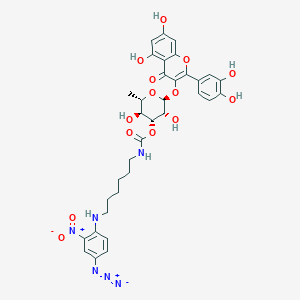
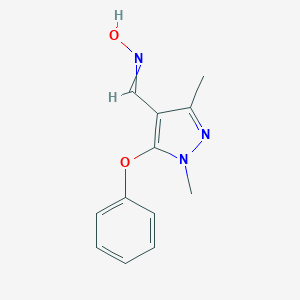
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
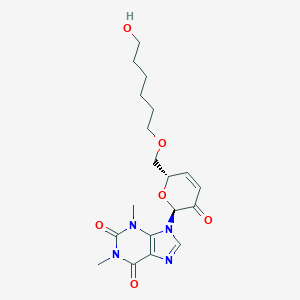
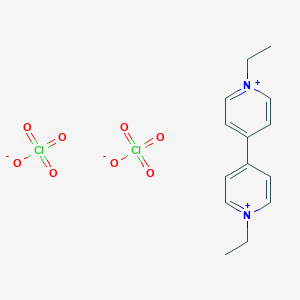
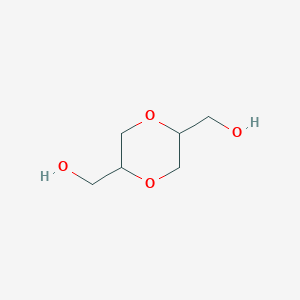
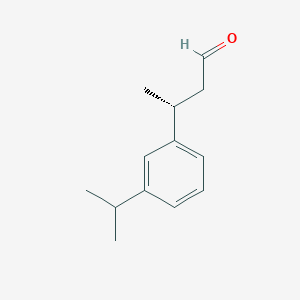
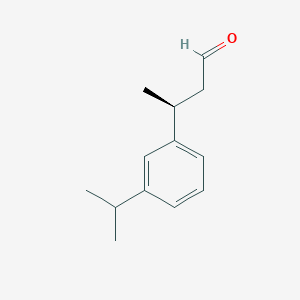
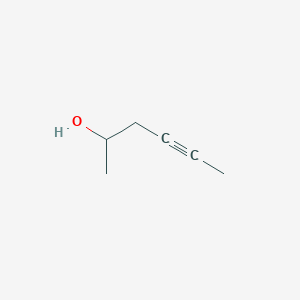
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
